molecular formula C13H14N2O4 B2837670 2-(1,3-Dioxopyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid CAS No. 1268974-15-7

2-(1,3-Dioxopyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid

Cat. No. B2837670
CAS RN: 1268974-15-7
M. Wt: 262.265
InChI Key: ILFJDGIIVXIPLQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research .


Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods such as NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, etc .

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its mode of interaction with a biological system to produce a certain effect .

Safety and Hazards

This involves studying the safety profile of the compound. It includes its toxicity, environmental impact, handling precautions, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use .

properties

IUPAC Name

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-7(2)5-10(13(18)19)15-11(16)8-3-4-14-6-9(8)12(15)17/h3-4,6-7,10H,5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFJDGIIVXIPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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